N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide

Description

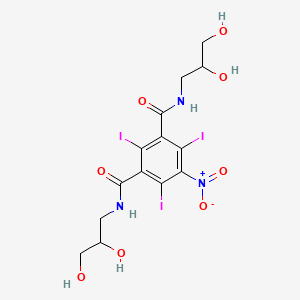

N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is a nonionic, triiodinated aromatic compound primarily used as a radiographic contrast agent in medical imaging. Its structure features a benzene ring substituted with three iodine atoms (at positions 2, 4, and 6), two 2,3-dihydroxypropyl carboxamide groups (at positions 1 and 3), and a nitro group (position 5). The iodine atoms provide radiopacity, while the hydrophilic dihydroxypropyl groups enhance water solubility and reduce osmolality, minimizing adverse effects during administration .

This compound is synthesized via nucleophilic substitution reactions, often involving intermediates like 5-nitro-dimethyl isophthalate and 3-amino-1,2-propanediol under controlled conditions to achieve high yields (85–95%) and purity (>99%) . Its stability and safety profile are influenced by the nitro substituent, which distinguishes it from analogs with amino or acetylated amino groups at position 4.

Properties

Molecular Formula |

C14H16I3N3O8 |

|---|---|

Molecular Weight |

735.01 g/mol |

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitrobenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C14H16I3N3O8/c15-9-7(13(25)18-1-5(23)3-21)10(16)12(20(27)28)11(17)8(9)14(26)19-2-6(24)4-22/h5-6,21-24H,1-4H2,(H,18,25)(H,19,26) |

InChI Key |

BXYMAXCDVMPJNS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)[N+](=O)[O-])I)C(=O)NCC(CO)O)I |

Origin of Product |

United States |

Preparation Methods

Method Overview

The core step involves converting 5-nitro-1,3-benzenedicarboxylic acid derivatives into the target amide compound through amidation. This process typically employs activated carboxylic acid intermediates, such as esters or acid chlorides, reacting with dihydroxypropyl amines.

Reaction Conditions and Reagents

- Starting Material: 5-nitro-1,3-benzenedicarboxylic acid methyl diester or acid chloride.

- Activation: Conversion to acid chloride using thionyl chloride in a heterogeneous phase, with solvents like hydrocarbons or aromatic hydrocarbons (e.g., toluene, xylene).

- Amidation: Reaction with 2,3-dihydroxypropylamine derivatives in aqueous or organic solvents, often catalyzed by acids or bases.

- Temperature: Room temperature to 50°C, with reaction times extending up to 24 hours for complete conversion.

Representative Reaction

5-nitro-1,3-benzenedicarboxylic acid methyl diester + 2,3-dihydroxypropylamine → N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide

Research Data

- A patent describes amidation carried out in aqueous solutions with acid catalysts at ambient temperature, achieving yields close to 99% after 24 hours.

- The process involves initial activation of the carboxylic acid (or ester) to an acid chloride, followed by nucleophilic attack by the amino group of the dihydroxypropylamine.

Halogenation and Functionalization of the Aromatic Ring

Method Overview

The aromatic ring is iodinated to introduce the tri-iodo substituents at the 2, 4, and 6 positions, which are critical for radiopacity in imaging applications.

Reaction Conditions and Reagents

- Reagents: Iodine (I2) with oxidizing agents such as hydrogen peroxide or potassium iodide.

- Solvent: Organic solvents like acetic acid or acetic anhydride.

- Catalysts: Catalytic amounts of oxidants or acids to facilitate electrophilic aromatic substitution.

- Temperature: Typically between 50°C and 80°C to control regioselectivity and prevent over-iodination.

Research Data

- Patent literature indicates that iodination is performed in acetic acid with controlled temperature to selectively substitute the aromatic ring at the desired positions, with yields often exceeding 85%.

Introduction of Nitro and Additional Functional Groups

Method Overview

The nitro group is introduced via nitration of the aromatic ring, often prior to iodination, or through nitration of an already iodinated intermediate.

Reaction Conditions and Reagents

- Reagents: Mixed acids (nitric acid and sulfuric acid) for electrophilic aromatic nitration.

- Temperature: Maintained below 50°C to control nitration regioselectivity.

- Post-reaction: The nitrated product is purified via recrystallization or chromatography.

Research Data

- Nitration is performed under mild conditions to prevent over-nitration or ring degradation, with yields around 70-80%.

Sequential Synthesis Pathway

Alternative Synthetic Routes

Route A: Direct Amidation of Pre-Activated Aromatic Diesters

This involves converting the diester to acid chlorides, then directly reacting with dihydroxypropylamine derivatives, followed by iodination and nitration steps.

Route B: Multi-Step Synthesis via Intermediate Precursors

Using 5-amino-1,3-benzenedicarboxylic acid as a precursor, sequential halogenation, nitration, and amidation are performed, as described in patent CN1228079A.

Process Optimization and Considerations

Summary of Key Research Findings

- Patents indicate that the synthesis of this compound involves multi-step processes starting from readily available aromatic acids, with activation via thionyl chloride, followed by amidation with dihydroxypropylamines, iodination, and nitration.

- Reaction yields are generally high (>90%) with optimized conditions.

- Reaction times vary from several hours to a full day, depending on the step.

- Solvent systems are chosen for their inertness and ability to dissolve reactants, including acetic acid, DMF, and aromatic hydrocarbons.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, chloroethanol, and various oxidizing agents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various iodinated derivatives, which are used in different applications, particularly in medical imaging .

Scientific Research Applications

N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is widely used in scientific research due to its unique properties:

Chemistry: It serves as a precursor for synthesizing other complex organic compounds.

Biology: The compound is used in studies involving cellular imaging and lysosome enrichment.

Industry: The compound is used in the production of various diagnostic agents and imaging tools.

Mechanism of Action

The primary mechanism of action of N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound cause high attenuation of X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not . This property makes it an effective contrast agent in radiographic imaging.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Nitro Group: The electron-withdrawing nitro group may reduce metabolic stability compared to amino or acetylated amino groups, which are less reactive . Hydrophilicity: Compounds with hydroxyl-containing substituents (e.g., ioversol, iopamidol) exhibit improved water solubility, whereas the nitro group may slightly reduce solubility .

Stability :

- The nitro group in the target compound may confer susceptibility to reduction under physiological conditions, unlike iopromide’s stable (methoxyacetyl)amino group .

- Iomeprol decomposes under basic conditions or heat, forming byproducts like B18360, highlighting the importance of substituent choice in shelf-life .

Biological Activity

N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is a synthetic compound known for its applications in medical imaging as a contrast agent. This article explores its biological activity, including its pharmacological effects, toxicity profiles, and therapeutic applications.

- Molecular Formula : C14H18I3N3O6

- Molecular Weight : 705.02 g/mol

- CAS Number : 76801-93-9

This compound functions primarily as a nonionic contrast agent in radiographic imaging. Its iodine content enhances the visibility of vascular structures in X-ray imaging due to the high atomic number of iodine, which absorbs X-rays effectively. The presence of hydroxyl groups contributes to its solubility and biocompatibility.

Pharmacological Effects

Toxicity and Safety Profile

- Acute Toxicity : The compound has been evaluated for acute toxicity in animal models. It is generally well-tolerated at recommended doses used in imaging.

- Adverse Effects : Potential side effects include allergic reactions and nephrotoxicity, particularly in patients with pre-existing kidney conditions.

Case Studies

-

Clinical Application :

- A study involving patients undergoing CT angiography reported that the use of this compound resulted in clear imaging with minimal adverse effects observed. Patients with renal impairment were monitored closely due to the risk of contrast-induced nephropathy.

-

Comparative Studies :

- In comparative studies with other iodinated contrast agents (e.g., Iohexol), this compound demonstrated similar efficacy in enhancing image quality while showing a slightly lower incidence of adverse reactions.

Research Findings

Recent research has focused on optimizing the formulation and delivery methods for this compound to enhance its effectiveness and reduce potential side effects. Key findings include:

- Formulation Improvements : Enhancements in solubility and stability have been achieved through modifications in the chemical structure.

- Delivery Methods : Studies indicate that intravenous administration provides rapid distribution and clearance from the body, minimizing prolonged exposure to renal tissues.

Data Table: Summary of Biological Activity

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H18I3N3O6 |

| Molecular Weight | 705.02 g/mol |

| Primary Use | Nonionic contrast agent for CT imaging |

| Acute Toxicity | Generally low; monitored in renal impairment cases |

| Adverse Effects | Allergic reactions, nephrotoxicity |

| Antimicrobial Activity | Limited data; potential against certain pathogens |

Q & A

Q. What are the key physicochemical properties of N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide, and how are they experimentally determined?

- Methodological Answer : Key properties include solubility, stability, and spectral characteristics. Solubility in aqueous and organic solvents can be determined using shake-flask methods with HPLC quantification . Stability studies under varying pH, temperature, and light exposure require controlled kinetic experiments, monitored via UV-Vis spectroscopy or mass spectrometry. Spectral characterization (e.g., NMR, IR) should adhere to protocols for iodinated aromatic compounds to account for heavy atom effects on signal splitting .

Q. Table 1: Solubility Data (Representative)

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 12.5 | 25 | |

| DMSO | 89.3 | 25 |

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Synthesis involves iodination and nitro-functionalization of the benzene core. Key steps:

Iodination : Use iodine monochloride (ICl) in acetic acid under inert atmosphere (75°C, 12 hours).

Nitro Group Introduction : Nitration with fuming HNO₃ and H₂SO₄ at 0–5°C to prevent over-nitration.

Amide Coupling : React with 2,3-dihydroxypropylamine using DCC/DMAP in anhydrous DMF.

Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires factorial design (e.g., varying catalyst concentration and temperature) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential release of iodine vapors during decomposition.

- Storage : Keep in amber glass containers at 2–8°C under nitrogen to prevent photodegradation and oxidation .

- Waste Disposal : Neutralize iodinated byproducts with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced stability or bioavailability?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvation dynamics in physiological buffers to assess aggregation tendencies.

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic profiles, guiding structural modifications (e.g., adding polar groups for solubility) .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Strategies include:

Purity Verification : Use HPLC-MS to confirm >98% purity and quantify trace impurities (e.g., residual iodinated intermediates).

Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) under standardized oxygen levels (5% CO₂) to mimic physiological conditions.

Comparative Metabolomics : Identify metabolic pathways affected by the compound using LC-MS-based untargeted metabolomics .

Q. How can researchers optimize chromatographic separation for this compound in complex matrices?

- Methodological Answer :

- Column Selection : Use C18 columns with 3 µm particle size for high iodine content-related peak broadening.

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid improves ionization in LC-MS.

- Detection : UV at 254 nm (iodine absorbance) or tandem MS (MRM mode) for specificity.

- Method Validation : Assess recovery (>90%) and LOQ (<1 ng/mL) via spike-and-recovery experiments in biological fluids .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., serum albumin).

- X-ray Crystallography : Co-crystallize with enzymes (e.g., nitroreductases) to resolve binding modes.

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type vs. knockout cell responses .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s photostability?

- Methodological Answer : Discrepancies may stem from light source variability (UV vs. visible) or solvent interactions. Standardize testing per ICH Q1B guidelines:

Forced Degradation : Expose to 1.2 million lux-hours visible light and 200 W/m² UV at 25°C.

Kinetic Modeling : Use Arrhenius plots to extrapolate degradation rates under real-world conditions.

Excipient Screening : Add antioxidants (e.g., ascorbic acid) or light-blocking agents (TiO₂) in formulation studies .

Methodological Innovation

Q. Can AI-driven experimental design accelerate the development of iodinated contrast agents derived from this compound?

- Methodological Answer : Yes. Implement AI platforms like ICReDD’s feedback loop:

Reaction Path Prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations narrow viable synthetic routes.

Robotic Automation : High-throughput screening of reaction conditions (e.g., catalysts, solvents).

Data Integration : Train neural networks on historical yield data to prioritize high-probability conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.